(2-Aminobutyl)(tert-butyl)amine
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Overview
Description
(2-Aminobutyl)(tert-butyl)amine is an organic compound that features both an aminobutyl and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobutyl)(tert-butyl)amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable butylamine derivative under controlled conditions. The Gabriel Synthesis is another method that can be employed to produce primary amines from alkyl halides, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the direct amination of isobutylene using zeolite catalysts. This method is efficient and produces high yields of the desired amine .
Chemical Reactions Analysis
Types of Reactions
(2-Aminobutyl)(tert-butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated amines .
Scientific Research Applications
(2-Aminobutyl)(tert-butyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways.
Industry: The compound is used in the production of rubber accelerators and pesticides
Mechanism of Action
The mechanism of action of (2-Aminobutyl)(tert-butyl)amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify other molecules. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Ethylamine
- Propylamine
- Isopropylamine
- Isobutylamine
- n-Butylamine
- sec-Butylamine
- Putrescine .
Uniqueness
(2-Aminobutyl)(tert-butyl)amine is unique due to the presence of both an aminobutyl and a tert-butyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various synthetic applications .
Biological Activity
(2-Aminobutyl)(tert-butyl)amine is an organic compound characterized by its unique structure, which includes both primary and tertiary amine functionalities. This compound has garnered attention in various fields due to its biological activity, particularly in organic synthesis and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H15N
- Appearance : Colorless to pale yellow liquid with a distinct amine odor
- Solubility : Soluble in water and organic solvents like alcohol and ether
The presence of both primary and tertiary amines allows this compound to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. A study evaluated several alkylamine-linked compounds for their antibacterial activity, revealing that modifications in the alkyl chain could enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The presence of a branched amine structure like that of this compound may contribute to its interaction with bacterial membranes, leading to membrane disruption and cell death .
2. Cytotoxicity
While exhibiting antimicrobial properties, this compound's cytotoxic effects have also been studied. Compounds with similar structures have shown varying levels of cytotoxicity against mammalian cells. For instance, modifications that increase lipophilicity tend to enhance antibacterial activity but may also lead to increased toxicity towards non-target cells . This duality highlights the importance of optimizing structural features to balance efficacy and safety.
Case Study 1: Antibacterial Efficacy
A pilot study assessed the antibacterial activity of this compound against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound effectively inhibited bacterial growth at concentrations ranging from 6.1 µM to 13.4 µM, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on the SAR of related compounds, demonstrating that modifications at specific positions on the amine structure significantly influenced biological activity. For example, altering the length and branching of the alkyl chain affected both antibacterial potency and cytotoxicity profiles. These findings underscore the necessity for further research into optimizing the structure of this compound for enhanced therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Antibacterial Activity | Cytotoxicity |
---|---|---|---|
This compound | C6H15N | Effective against Gram-positive bacteria | Moderate |
Tert-Butylamine | C4H11N | Limited antibacterial properties | Low |
Butylenediamine | C4H12N2 | Moderate activity against various bacteria | High |
This table illustrates how variations in structure can lead to significant differences in biological activity.
Properties
Molecular Formula |
C8H20N2 |
---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
1-N-tert-butylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(9)6-10-8(2,3)4/h7,10H,5-6,9H2,1-4H3 |
InChI Key |
LNGHILINGIFMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(C)(C)C)N |
Origin of Product |
United States |
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